BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-Methoxy-2-pyridinecarboxylic
Acid Chloride

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-Methoxypyridine-2-carbonyl!
Compound Name:

chloride
CAS No.: 124050-26-6
Cat. No.: B571282

Get Quote

\ J

Synonyms, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-Methoxy-2-pyridinecarboxylic acid chloride (also known as 4-methoxypicolinoyl chloride) is a
high-value, transient electrophile used primarily in the synthesis of bioactive picolinamides. It
serves as a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, RAF)
and 11B3-HSD1 inhibitors. Due to its high susceptibility to hydrolysis, it is rarely isolated as a
commercial shelf product; instead, it is generated in situ from its stable parent acid, 4-
methoxypicolinic acid (CAS 29082-91-5).

This guide provides a definitive reference for the correct identification, synthesis, and handling
of this compound, designed for researchers requiring high-fidelity protocols for drug discovery
applications.

Part 1: Nomenclature & Identification
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Accurate identification is critical in global supply chains where "picolinic" derivatives often share

similar naming conventions. The table below consolidates the accepted synonyms and

identifiers for the parent acid and its derivatives.

Table 1: Chemical Identity & Synonyms

Acid Chloride
Chemical Entity Parent Acid (Reactive Hydrochloride Salt
Intermediate)
4-Methoxy-2- 4-Methoxy-2-

Primary Name

pyridinecarboxylic
acid

pyridinecarbonyl
chloride

4-Methoxypicolinic
acid HCl

Common Synonyms

4-Methoxypicolinic
acid

4-Methoxypicolinoyl
chloride

4-Methoxy-2-picolinic
acid hydrochloride

4-methoxypyridine-2-

4-methoxypyridine-2-

4-methoxypyridine-2-

IUPAC Name ] ] ] carboxylic acid
carboxylic acid carbonyl chloride ]
hydrochloride
Not Assigned
CAS Number 29082-91-5 ] 123811-74-5
(Transient)
C7H7NOs3[1][2][3][4] -
Molecular Formula C7H7NOs3 C7HeCINO:2 Hel
Molecular Weight 153.14 g/mol 171.58 g/mol 189.60 g/mol
COclcenc(C(=0)Cl)c COclcenc(C(=0)0O)cl
SMILES COclccnc(C(=0)0O)cl

1

.Cl
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Critical Note: Researchers will rarely find a CAS number specifically for the acid chloride form in
commercial catalogs. Procurement should focus on the Parent Acid (CAS 29082-91-5) or the

Hydrochloride Salt (CAS 123811-74-5) as the starting material.

Part 2: Chemical Properties & Reactivity

The 4-methoxy substitution on the pyridine ring exerts a significant electronic effect compared

to unsubstituted picolinoyl chloride.

» Electronic Effect: The methoxy group at the 4-position is an electron-donating group (EDG)
by resonance. This slightly reduces the electrophilicity of the carbonyl carbon compared to
unsubstituted picolinoyl chloride, potentially requiring longer reaction times or stronger
activation methods (e.g., Oxalyl chloride/DMF) compared to simple benzoyl chlorides.

« Instability: Like most electron-rich heteroaromatic acid chlorides, this compound is prone to
rapid hydrolysis upon exposure to atmospheric moisture, reverting to the parent acid and
generating HCI gas. It must be stored under inert gas (Argon/Nitrogen) if isolated, though in

situ use is standard.

Part 3: Synthesis Protocol (Self-Validating)

Standard Operating Procedure for the In Situ Generation of 4-Methoxypicolinoyl Chloride.

Context: This protocol uses Oxalyl Chloride with DMF catalysis. This method is preferred over
Thionyl Chloride for small-scale medicinal chemistry because it allows for milder conditions
(room temperature) and easier removal of byproducts (CO, COz, HCI).

Reagents:

 Starting Material: 4-Methoxypicolinic acid (1.0 equiv)

» Reagent: Oxalyl chloride (1.2 — 1.5 equiv)
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e Catalyst: N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)

e Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

e Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen
inlet.

 Dissolution: Suspend 4-methoxypicolinic acid (1.0 equiv) in anhydrous DCM (0.2 M
concentration). The starting material may not fully dissolve initially.

 Activation: Cool the suspension to 0°C in an ice bath. Add Oxalyl chloride (1.2 equiv)
dropwise via syringe to control gas evolution.

o Catalysis: Add 2 drops of anhydrous DMF. Observation: Immediate vigorous bubbling
(effervescence) indicates the release of CO, CO2z, and HCI gases, confirming the initiation of
the Vilsmeier-Haack-like catalytic cycle.

e Reaction: Allow the mixture to warm to room temperature and stir for 2—3 hours.

o Validation Endpoint: The reaction is complete when the suspension turns into a clear,
homogeneous solution (usually yellow/amber), indicating the consumption of the insoluble
acid.

o Work-up (Critical): Concentrate the solution in vacuo (rotary evaporator) to remove excess
oxalyl chloride and solvent.

o Azeotrope: Re-dissolve the residue in dry DCM and concentrate again (2x) to ensure
complete removal of HCI and oxalyl chloride.

» Utilization: The resulting yellow oil/solid is the 4-methoxypicolinoyl chloride. Dissolve
immediately in the desired solvent (e.g., DCM, DMF) for the subsequent coupling step.

Synthesis Pathway Diagram
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Figure 1: Activation of 4-methoxypicolinic acid to the acid chloride using Oxalyl Chloride/DMF.
[1]

Part 4: Applications in Drug Discovery

The 4-methoxypicolinoyl moiety is a privileged scaffold in medicinal chemistry, particularly in
the design of Type Il Kinase Inhibitors. The nitrogen atom in the pyridine ring often forms a
critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the amide
linker positions the "tail" of the inhibitor into the allosteric back-pocket.

Case Study: Picolinamide Scaffolds In the development of inhibitors for targets like c-Met or
11B-HSD1, the 4-methoxy group serves to modulate the lipophilicity and metabolic stability of
the pyridine ring.

e Reaction Class: Amide Coupling (Schotten-Baumann conditions).

o Typical Partners: Anilines, heterocyclic amines.

Retrosynthetic Workflow
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Figure 2: Retrosynthetic analysis showing the utility of 4-methoxypicolinoyl chloride in

assembling kinase inhibitor scaffolds.

Part 5: Safety & Handling

Corrosivity: The acid chloride reacts violently with water to produce HCI. It is corrosive to
skin, eyes, and mucous membranes.

Inhalation: All operations must be performed in a functioning fume hood. The generation of
CO (carbon monoxide) during oxalyl chloride activation requires strict ventilation.

Storage: If isolation is absolutely necessary, store under Argon at -20°C in a sealed vial.
However, immediate use is strongly recommended to prevent degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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